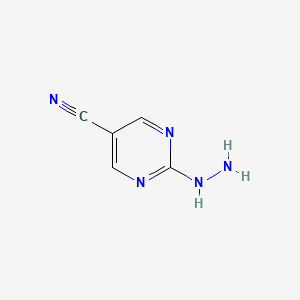

2-Hydrazinylpyrimidine-5-carbonitrile

Description

Properties

IUPAC Name |

2-hydrazinylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5/c6-1-4-2-8-5(10-7)9-3-4/h2-3H,7H2,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPBWIQKNOTOTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)NN)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401328126 | |

| Record name | 2-hydrazinylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401328126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819148 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

38373-51-2 | |

| Record name | 2-hydrazinylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401328126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydrazinylpyrimidine-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 2-Hydrazinylpyrimidine-5-carbonitrile from Malononitrile Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Strategic Importance of the Pyrimidine-5-carbonitrile Scaffold

The pyrimidine-5-carbonitrile framework is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and versatile functional handles make it a cornerstone for the development of novel therapeutics, including kinase inhibitors, anticancer agents, and anti-inflammatory compounds.[1][2][3] The introduction of a hydrazinyl moiety at the C-2 position further enhances its utility, creating a potent nucleophilic center and a key building block for constructing fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and triazolopyrimidines.[4]

This guide provides an in-depth technical exploration of the synthesis of 2-hydrazinylpyrimidine-5-carbonitrile, with a specific focus on pathways originating from the readily available and highly reactive malononitrile and its derivatives. We will dissect the underlying chemical principles, provide field-proven experimental protocols, and explain the critical process parameters that govern reaction outcomes, ensuring both scientific integrity and practical applicability.

The Core Synthetic Challenge: Navigating the Pyrimidine vs. Pyrazole Conundrum

A foundational challenge in synthesizing pyrimidine structures from malononitrile precursors in the presence of hydrazine is the competing and often dominant formation of pyrazole rings.[5][6] The direct reaction of malononitrile or its activated derivatives (like β-ketonitriles) with hydrazine hydrate overwhelmingly favors a cyclization pathway that yields 5-aminopyrazole derivatives.[5] This is due to the inherent reactivity of the hydrazine molecule, which can readily undergo condensation with one nitrile group and subsequent cyclization onto the other, or react with a carbonyl equivalent.

Therefore, a successful synthesis of the target pyrimidine requires a strategic circumvention of this pyrazole pathway. The most robust strategies involve:

-

Three-Component Cyclocondensation: Employing a multicomponent reaction where the pyrimidine ring is constructed first using a suitable N-C-N synthon (e.g., urea, thiourea, or amidines), followed by the introduction of the hydrazinyl group.

-

Pre-functionalized Precursors: Utilizing malononitrile derivatives that are already primed for pyrimidine ring closure with a non-hydrazine reagent.

This guide will focus on the first approach, as it offers greater flexibility and is well-documented for creating the core pyrimidine-5-carbonitrile structure from malononitrile.

Figure 1: A decision diagram illustrating the critical outcome divergence in the reaction of malononitrile derivatives with hydrazine, highlighting the preferential formation of pyrazoles.

The Recommended Synthetic Pathway: A Two-Stage Approach

Our recommended pathway is a robust two-stage process that first builds the pyrimidine core and then installs the hydrazinyl group.

-

Stage 1: Biginelli-Type Three-Component Synthesis of a 2-Thioxopyrimidine Precursor. This reaction involves the cyclocondensation of an aromatic aldehyde, malononitrile, and thiourea. This method is highly efficient, tolerant of various functional groups on the aldehyde, and directly yields the pyrimidine-5-carbonitrile scaffold with a thioxo group at the C-2 position—a perfect handle for subsequent functionalization.[7]

-

Stage 2: S-Alkylation and Hydrazinolysis. The 2-thioxo group is converted into a better leaving group via S-alkylation (e.g., S-methylation). The resulting 2-(methylthio)pyrimidine is then readily displaced by hydrazine hydrate in a nucleophilic aromatic substitution reaction to yield the final target compound.

Figure 2: The recommended two-stage workflow for the synthesis of this compound from malononitrile.

Detailed Experimental Protocols & Mechanistic Causality

As a self-validating system, each protocol includes steps for purification and references characterization data, ensuring the integrity of the synthesized compounds.

Protocol 1: Synthesis of 4-Aryl-6-amino-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

This protocol is adapted from established three-component reaction methodologies.[7] The use of a heterogeneous catalyst like nanosized MgO simplifies workup, while the choice of ethanol as a solvent provides a good medium for the solubility of reactants and precipitation of the product upon cooling.

Materials & Reagents:

-

Aromatic Aldehyde (e.g., Benzaldehyde): 10 mmol

-

Malononitrile: 10 mmol

-

Thiourea: 12 mmol (slight excess)

-

Nanosized Magnesium Oxide (MgO): 10 mol%

-

Ethanol: 30 mL

Step-by-Step Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aromatic aldehyde (10 mmol), malononitrile (10 mmol), thiourea (12 mmol), and ethanol (30 mL).

-

Catalyst Addition: Add the nanosized MgO catalyst (10 mol%) to the suspension. The high surface area of the catalyst is critical for its efficacy.

-

Reflux: Heat the reaction mixture to reflux (approx. 80°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Product Isolation: After completion, allow the mixture to cool to room temperature. The solid product will precipitate. If precipitation is slow, the flask can be cooled further in an ice bath.

-

Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold ethanol (2 x 15 mL) to remove unreacted starting materials and soluble impurities. The product is often of high purity at this stage.

-

Drying & Characterization: Dry the solid product under vacuum. Characterize by melting point, FT-IR (presence of NH, C≡N, C=S peaks), and ¹H-NMR spectroscopy to confirm the structure.

Causality Behind Choices:

-

Thiourea vs. Urea: Thiourea is used to install the 2-thioxo group, which is a versatile handle for the subsequent hydrazinolysis step.

-

MgO Catalyst: A solid base catalyst is chosen for its high efficiency and ease of removal (simple filtration), making it a greener alternative to soluble bases which require aqueous workup.[7]

-

Ethanol: This solvent is ideal as it facilitates the reaction at reflux and allows for the crystallization of the product upon cooling, simplifying purification.

Protocol 2: Synthesis of 2-Hydrazinyl-4-aryl-6-aminopyrimidine-5-carbonitrile

This two-step protocol first activates the thione and then performs the nucleophilic substitution.

Part A: S-Methylation

Materials & Reagents:

-

2-Thioxopyrimidine precursor (from Protocol 1): 5 mmol

-

Sodium Hydroxide (NaOH): 5.5 mmol

-

Methanol: 25 mL

-

Methyl Iodide (MeI): 6 mmol

Step-by-Step Procedure:

-

Deprotonation: Dissolve the 2-thioxopyrimidine (5 mmol) in methanol (25 mL) in a flask. Add a solution of NaOH (5.5 mmol) in a minimal amount of water to deprotonate the thione, forming the more nucleophilic thiolate.

-

Alkylation: Cool the mixture in an ice bath and add methyl iodide (6 mmol) dropwise. Stir the reaction at room temperature for 1-2 hours until TLC indicates the consumption of the starting material.

-

Isolation: Pour the reaction mixture into ice-cold water. The S-methylated product will precipitate. Collect the solid by filtration, wash with water, and dry. This intermediate is often used directly in the next step without further purification.

Part B: Hydrazinolysis

Materials & Reagents:

-

2-(Methylthio)pyrimidine intermediate (from Part A): 4 mmol

-

Hydrazine Hydrate (80-95% solution): 20 mmol (large excess)

-

Ethanol or Dioxane: 20 mL

Step-by-Step Procedure:

-

Reaction Setup: Suspend the 2-(Methylthio)pyrimidine intermediate (4 mmol) in ethanol (20 mL) in a round-bottom flask fitted with a reflux condenser.

-

Hydrazine Addition: Add a large excess of hydrazine hydrate (20 mmol). The excess hydrazine acts as both the nucleophile and the solvent/base to drive the reaction to completion. This is a common strategy in nucleophilic substitutions involving hydrazine.[8][9]

-

Reflux: Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC. The progress is marked by the disappearance of the starting material and the formation of a new, more polar spot.

-

Product Isolation: Cool the reaction mixture to room temperature. The target this compound often precipitates. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

-

Purification & Validation: Collect the solid product by filtration. Wash thoroughly with water and then with a small amount of cold ethanol. Recrystallize from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure product. Confirm the structure and purity via melting point, FT-IR (disappearance of C-S stretch, appearance of strong N-H stretches), ¹H-NMR, and Mass Spectrometry.

Quantitative Data Summary

The efficiency of the initial three-component reaction is highly dependent on the substituents of the aromatic aldehyde and the chosen catalyst. The following table summarizes representative data compiled from the literature for analogous reactions.

| Aldehyde (Ar) | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Benzaldehyde | Nanosized MgO | Ethanol | Reflux | 3 | >90% | [7] |

| 4-Cl-Benzaldehyde | Nanosized MgO | Ethanol | Reflux | 2.5 | >90% | [7] |

| 4-MeO-Benzaldehyde | Piperidine | DMF | 80 | 5 | ~85% | [10] |

| 4-NO₂-Benzaldehyde | Nanosized MgO | Ethanol | Reflux | 3.5 | >90% | [7] |

The subsequent hydrazinolysis step typically proceeds in high yields (80-95%), provided a sufficient excess of hydrazine hydrate is used and the reaction is allowed to go to completion.

References

-

Al-Najjar, R. A., & Gheath, A. H. (2014). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research, 6(7), 1426-1431. [Link]

-

Cocco, M. T., Congiu, C., Lilliu, V., & Onnis, V. (2006). Synthesis and in vitro antitumoral activity of new hydrazinopyrimidine-5-carbonitrile derivatives. IL FARMACO, 61(1), 87-93. [Link]

-

El-Maghraby, A. M., & Hassan, E. A. (2015). The Chemistry of Malononitrile and its derivatives. International Journal of Innovation and Scientific Research, 16(1), 11-46. [Link]

-

Fathalla, W., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. Molecules, 27(21), 7485. [Link]

-

Gouda, M. A., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 798. [Link]

-

Hassan, A. S., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 148-176. [Link]

-

Hussein, A. M., et al. (2012). An Efficient Three Component One-Pot Synthesis of 5-Amino-7-aryl-7,8-dihydro-[11][12][13] triazolo[4,3-a]-pyrimidine-6-carbonitriles. Molecules, 17(12), 13710-13721. [Link]

-

Ibrahim, M. A., & El-Gohary, N. S. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 46(30), 14389-14406. [Link]

-

Kaur, R., et al. (2021). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. RSC Advances, 11(53), 33374-33401. [Link]

-

Khalifa, A. S., et al. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Bioorganic Chemistry, 115, 105191. [Link]

-

Koutentis, P. A., & Shiamptanis, C. (2016). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 21(11), 1459. [Link]

-

Křikavová, R., et al. (2018). Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile. Journal of Molecular Structure, 1155, 55-64. [Link]

-

Moustafa, A. H., et al. (2014). Synthesis and Characterization of Aroylhydrazino Derivatives of Pharmacologically Activepyrimidine-5-Carbonitrile. International Letters of Chemistry, Physics and Astronomy, 20(2), 129-135. [Link]

-

Zaki, M. E. A., et al. (2018). Synthesis of pyrimidine derivatives from three-component reaction of malononitrile, aldehydes and thiourea/urea in the presence of high surface area and nanosized MgO as a highly effective heterogeneous base catalyst. Chemistry Central Journal, 12(1), 1-8. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. An Efficient Three Component One-Pot Synthesis of 5-Amino-7-aryl-7,8-dihydro-[1,2,4] triazolo[4,3-a]-pyrimidine-6-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Hydrazinylpyrimidine-5-carbonitrile: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydrazinylpyrimidine-5-carbonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique trifunctional nature, featuring a pyrimidine core, a reactive hydrazinyl group, and an electron-withdrawing cyano group, makes it a valuable scaffold for the synthesis of a diverse array of complex molecules with promising biological activities. This guide provides a comprehensive overview of the chemical properties, reactivity, and applications of this compound, offering insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Characterization

While experimental data for the parent this compound is not extensively documented in publicly available literature, its physicochemical properties can be predicted, and its spectroscopic characteristics can be inferred from closely related derivatives.

| Property | Value/Information | Source |

| Molecular Formula | C₅H₅N₅ | [1] |

| Molecular Weight | 135.13 g/mol | [2] |

| CAS Number | 38373-51-2 | [2] |

| Predicted XLogP3-AA | -0.5 | [1] |

| Appearance | Likely a solid | Inferred from related compounds |

| Storage | Keep in a dark place, under an inert atmosphere, and refrigerated (-20°C). | [2] |

Spectroscopic Data (Predicted and Inferred from Derivatives):

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons and the hydrazinyl (-NHNH₂) protons. The chemical shifts of the pyrimidine protons will be influenced by the electron-withdrawing cyano group. For instance, in related 6-amino-5-cyanopyrimidine derivatives, aromatic protons appear in the range of δ 6.5–7.8 ppm.[3] The hydrazinyl protons would likely appear as broad singlets that are exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the five carbon atoms of the molecule. The carbon of the cyano group is expected to resonate at approximately 115-120 ppm. The pyrimidine ring carbons will appear in the aromatic region, with their specific shifts dictated by the positions of the nitrogen atoms and the substituents. In similar structures, pyrimidine carbons have been observed at various shifts, for example, C2 at ~155 ppm, C4 at ~164 ppm, C5 at ~108 ppm, and C6 at ~152 ppm.[3]

-

IR Spectroscopy: The infrared spectrum will be characterized by key absorption bands. A sharp peak around 2220-2230 cm⁻¹ is indicative of the C≡N stretching vibration of the nitrile group. The N-H stretching vibrations of the hydrazinyl group are expected in the region of 3200-3400 cm⁻¹. C=N and C=C stretching vibrations of the pyrimidine ring will likely appear in the 1550-1650 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 135.13. Fragmentation patterns would likely involve the loss of nitrogen gas (N₂) from the hydrazinyl group and potentially the loss of HCN.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the nucleophilic substitution of a suitable leaving group at the 2-position of the pyrimidine ring with hydrazine. A plausible and frequently cited precursor is a 2-(methylthio)pyrimidine derivative.

Experimental Protocol: A Plausible Synthetic Route

This protocol is a synthesized methodology based on established chemical transformations for similar compounds.[4]

Step 1: Synthesis of 2-(Methylthio)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the appropriate aldehyde (e.g., benzaldehyde), ethyl cyanoacetate, and thiourea in absolute ethanol.

-

Base Addition: Add a catalytic amount of a base, such as potassium carbonate, to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Methylation: After cooling, add methyl iodide and continue stirring at room temperature to methylate the thio-group.

-

Work-up: Quench the reaction with water and extract the product with a suitable organic solvent. The organic layer is then dried and concentrated to yield the 2-(methylthio)pyrimidine derivative.

Step 2: Hydrazinolysis to this compound

-

Reaction Setup: Dissolve the synthesized 2-(methylthio)pyrimidine derivative in absolute ethanol in a round-bottom flask fitted with a reflux condenser.

-

Hydrazine Addition: Add an excess of hydrazine hydrate to the solution.

-

Reflux: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by TLC, observing the disappearance of the starting material.

-

Isolation: Upon completion, cool the reaction mixture. The product may precipitate out of the solution. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Chemical Reactivity: A Tale of Two Functional Groups

The reactivity of this compound is dominated by the interplay between the nucleophilic hydrazinyl group and the electrophilic character of the pyrimidine ring, which is further activated by the electron-withdrawing cyano group.

Reactions of the Hydrazinyl Group

The hydrazinyl moiety is a potent nucleophile, readily participating in a variety of condensation and cyclization reactions.

-

Condensation with Carbonyl Compounds: The most characteristic reaction of the hydrazinyl group is its condensation with aldehydes and ketones to form the corresponding hydrazones.[5] This reaction is typically carried out in a protic solvent like ethanol, often with catalytic amounts of acid. The resulting hydrazones are often stable, crystalline solids and serve as important intermediates for further synthetic transformations.

-

Cyclization Reactions: The hydrazinyl group is a key participant in the formation of fused heterocyclic systems.

-

Formation of Pyrazoles: Reaction with 1,3-dicarbonyl compounds, such as acetylacetone or ethyl acetoacetate, leads to the formation of pyrazole-substituted pyrimidines.[6]

-

Formation of Triazolopyrimidines: Treatment with reagents like formic acid, acetic acid, or carbon disulfide can lead to the formation of fused triazolopyrimidine ring systems.[6]

-

Formation of Pyrimidotriazines: Reactions with α-haloketones or related compounds can yield pyrimidotriazine derivatives.[6]

-

Reactions of the Cyano Group

The cyano group at the 5-position is a versatile functional handle that can undergo a range of transformations.

-

Hydrolysis: Under acidic or basic conditions, the cyano group can be hydrolyzed to a carboxamide and subsequently to a carboxylic acid. This transformation is useful for introducing a carboxylic acid functionality for further derivatization, for example, in the synthesis of peptide mimetics.

-

Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This provides a route to aminomethylpyrimidine derivatives.

-

Cycloaddition Reactions: The cyano group can participate in cycloaddition reactions. For instance, the [2+3] cycloaddition with azides can lead to the formation of tetrazolyl-pyrimidines, a class of compounds with applications in coordination chemistry and as bioisosteres for carboxylic acids.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a cornerstone in the design and synthesis of novel therapeutic agents, particularly in the realm of oncology.

-

Kinase Inhibitors: Derivatives of pyrimidine-5-carbonitrile have emerged as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

-

EGFR Inhibitors: Several studies have reported the synthesis of pyrimidine-5-carbonitrile derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. These compounds have shown promising activity against both wild-type and mutant forms of EGFR.[7]

-

p38 MAP Kinase Inhibitors: The 5-cyanopyrimidine core has been successfully incorporated into inhibitors of p38α MAP kinase, a key enzyme in the inflammatory response. X-ray crystallography has revealed that the cyano group forms a crucial hydrogen bond with the backbone of the enzyme's active site.[8]

-

VEGFR-2 Inhibitors: Novel pyrimidine-5-carbonitrile derivatives bearing hydrazone moieties have been designed and synthesized as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[9]

-

-

Anticancer Agents: A plethora of studies have demonstrated the in vitro anticancer activity of various derivatives of hydrazinopyrimidine-5-carbonitrile against a wide range of human cancer cell lines.[8] The ability to readily modify both the hydrazinyl and cyano groups allows for the generation of large libraries of compounds for screening and lead optimization.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. General safety measures include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its rich reactivity, stemming from the presence of both a nucleophilic hydrazinyl group and a modifiable cyano group on a pyrimidine core, provides a powerful platform for the construction of diverse and complex molecular architectures. The demonstrated success of its derivatives as potent kinase inhibitors and anticancer agents underscores its significance in modern drug discovery. This guide serves as a foundational resource for researchers seeking to harness the synthetic potential of this remarkable compound.

References

-

Attaby, F. A., Eldin, S. M., & Hanafi, E. A. (1997). Reactions of pyrimidinonethione derivatives: Synthesis of 2-hydrazinopyrimidin-4-one, pyrimido[1,2-a]-1,2,4-triazine, triazolo-[1,2-a]pyrimidine, 2-(1-pyrazolo)pyrimidine and 2-arylhydrazonopyrimidine derivatives. Archives of Pharmacal Research, 20(6), 620-628. [Link]

-

El-Sayed, N. N. E., et al. (2017). Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity. Medicinal Chemistry Research, 26(11), 2739-2753. [Link]

-

Cocco, M. T., Congiu, C., Lilliu, V., & Onnis, V. (2006). Synthesis and in vitro antitumoral activity of new hydrazinopyrimidine-5-carbonitrile derivatives. Bioorganic & Medicinal Chemistry, 14(2), 366-372. [Link]

-

PubChem. (n.d.). Hydrazinopyrimidine-5-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Abdel-Aziz, A. A.-M., et al. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Scientific Reports, 14(1), 3788. [Link]

-

El-Naggar, M., et al. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 11(49), 30958-30980. [Link]

-

Liu, C., et al. (2005). 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. Journal of Medicinal Chemistry, 48(20), 6261-6270. [Link]

-

Abdel-Rahman, H. M., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry, 18(38), 7608-7634. [Link]

-

Chemistry LibreTexts. (2020, October 28). Condensation reactions of aldehydes and Ketones with phenylhydrazine and 2,4-DNP. Retrieved from [Link]

Sources

- 1. PubChemLite - Hydrazinopyrimidine-5-carbonitrile (C5H5N5) [pubchemlite.lcsb.uni.lu]

- 2. Synthesis of 5-cyanopyrimidines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in Synthetic Methodologies of 2-chloro-5-cyanopyridine_Chemicalbook [chemicalbook.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. 2-Hydrazinopyridine(4930-98-7) 1H NMR spectrum [chemicalbook.com]

- 8. 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Hydrazinylpyrimidine-5-carbonitrile

Introduction

In the landscape of modern drug discovery and medicinal chemistry, pyrimidine derivatives represent a cornerstone of heterocyclic chemistry. Their structural motif is prevalent in a vast array of biologically active molecules, including approved therapeutics. Among these, 2-Hydrazinylpyrimidine-5-carbonitrile stands out as a versatile building block for the synthesis of novel compounds with potential therapeutic applications. The precise structural elucidation of this molecule is paramount for its effective use in drug development pipelines. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for this purpose, providing intricate details about the molecular structure at the atomic level.

This technical guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. As a self-validating system, this guide will not only present the spectral data but also delve into the causal reasoning behind the experimental design and data interpretation. By synthesizing foundational NMR principles with field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with the expertise to confidently characterize this and similar heterocyclic compounds.

Predicted ¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the pyrimidine ring and the hydrazinyl group. The chemical shifts are influenced by the electronic effects of the nitrogen atoms in the pyrimidine ring, the electron-withdrawing cyano group, and the electron-donating hydrazinyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H4/H6 | ~8.5 - 8.7 | Singlet | - | 2H |

| -NH- | ~8.0 - 8.5 | Singlet (broad) | - | 1H |

| -NH₂ | ~4.5 - 5.0 | Singlet (broad) | - | 2H |

Note: Predicted chemical shifts are based on analysis of similar pyrimidine derivatives and may vary based on solvent and experimental conditions.

Analysis and Interpretation of the ¹H NMR Spectrum

The pyrimidine ring protons, H4 and H6, are chemically equivalent due to the free rotation around the C2-N bond of the hydrazinyl substituent. Consequently, they are expected to appear as a single signal. The strong deshielding effect of the two ring nitrogen atoms and the electron-withdrawing nature of the cyano group at position 5 would shift this signal significantly downfield, likely in the range of 8.5-8.7 ppm.

The protons of the hydrazinyl group (-NH-NH₂) are expected to appear as two distinct broad singlets. The broadness of these signals is a result of quadrupole broadening from the adjacent ¹⁴N nuclei and chemical exchange with residual water in the solvent. The -NH- proton, being directly attached to the pyrimidine ring, will experience a more deshielded environment compared to the terminal -NH₂ protons.

Predicted ¹³C NMR Spectral Data of this compound

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~160 - 165 |

| C4/C6 | ~155 - 160 |

| C5 | ~95 - 105 |

| -CN | ~115 - 120 |

Note: Predicted chemical shifts are based on substituent effect calculations and data from related pyrimidine structures.[1][2]

Analysis and Interpretation of the ¹³C NMR Spectrum

The chemical shifts of the carbon atoms in the pyrimidine ring are highly dependent on the electronic nature of the attached substituents.

-

C2: This carbon, directly bonded to the electron-donating hydrazinyl group and two nitrogen atoms, is expected to be the most deshielded of the pyrimidine carbons, appearing in the 160-165 ppm region.

-

C4 and C6: These equivalent carbons are adjacent to the electron-withdrawing cyano group at C5 and are part of the heterocyclic ring. Their chemical shift is predicted to be in the 155-160 ppm range.

-

C5: The presence of the electron-withdrawing cyano group significantly influences the chemical shift of C5. However, being further from the ring nitrogens compared to C2, C4, and C6, its signal is expected to be more upfield, in the 95-105 ppm range.

-

-CN: The carbon of the cyano group typically appears in the 115-120 ppm region in the ¹³C NMR spectrum.

Experimental Protocol for NMR Analysis

To ensure the acquisition of high-quality and reproducible NMR data, a standardized experimental protocol is essential.

Sample Preparation

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound due to its excellent dissolving power for polar compounds.[3] The residual solvent peak of DMSO-d₆ can be used as an internal reference for chemical shifts (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).[4][5]

-

Sample Concentration: Weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. Gently vortex or sonicate the sample to ensure complete dissolution.

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

NMR Data Acquisition

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-32 scans.

-

Relaxation Delay (D1): 2 seconds.

-

Acquisition Time (AQ): 3-4 seconds.

-

Spectral Width: 0-10 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to enhance signal-to-noise and simplify the spectrum.

-

Number of Scans: 1024 or more scans due to the low natural abundance of ¹³C.

-

Relaxation Delay (D1): 2-5 seconds.

-

Spectral Width: 0-180 ppm.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the NMR analysis of this compound.

Caption: Workflow for NMR spectral analysis.

Conclusion

This technical guide provides a comprehensive framework for understanding and predicting the ¹H and ¹³C NMR spectra of this compound. By leveraging data from analogous structures and adhering to a rigorous experimental protocol, researchers can confidently elucidate the structure of this important synthetic intermediate. The principles of chemical shift analysis and the effects of substituents discussed herein are broadly applicable to the characterization of a wide range of heterocyclic compounds, making this guide a valuable resource for professionals in drug discovery and chemical research.

References

- Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727-733.

-

PubChem. (n.d.). 2-Hydrazinopyridine. Retrieved from [Link]

- Sadlej-Sosnowska, N. (2007). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 12(5), 1094-1106.

-

iChemical. (n.d.). 2-Aminopyrimidine-5-carbonitrile, CAS No. 1753-48-6. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

- Hruska, F. E., Grey, A. A., & Smith, I. C. P. (1970). Long-range Spin–Spin Coupling in Pyrimidine Nucleosides. Canadian Journal of Chemistry, 48(14), 2253-2257.

-

ResearchGate. (n.d.). 1HNMR spectrum of the synthesised 2,4-diaminopyrimidine-5-carbonitrile. Retrieved from [Link]

- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.

-

SpectraBase. (n.d.). 2-Hydrazinopyridine dihydrochloride. Retrieved from [Link]

- El-Naggar, M., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5006.

- Le, T., & Phan, A. T. (2012). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of Magnetic Resonance, 216, 151-155.

- Sharma, P., & Sharma, B. K. (2015). Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. Der Pharma Chemica, 7(10), 226-230.

- Thanki, P., Hingrajia, D., & Modha, J. (2016). Synthesis and characterization of 2-aminopyrimidine-5-carbonitrile derivatives and their antibiotic screening. Journal of Chemical and Pharmaceutical Research, 8(1), 346-350.

- Shkurko, O. P., & Mamaev, V. P. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 15(12), 1357-1361.

-

PubChem. (n.d.). 2-Aminopyrimidine. Retrieved from [Link]

-

LibreTexts Chemistry. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

- Shkurko, O. P., & Mamaev, V. P. (1978). NMR spectra of pyrimidines effect of substituents on the chemical shift of the para protons in 2- and 5-substituted pyrimidines. Chemistry of Heterocyclic Compounds, 14(4), 432-435.

- Shkurko, O. P., & Mamaev, V. P. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 15(12), 1357-1361.

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

PubChem. (n.d.). 2-Aminopyrimidine-5-carbonitrile. Retrieved from [Link]

- Dischler, B. (1964). H-H and 13C-H coupling constants in pyridazine.

-

ResearchGate. (n.d.). Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile. Retrieved from [Link]

- ChemRxiv. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over.

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

-

ResearchGate. (n.d.). 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. Retrieved from [Link]

Sources

An Application Scientist's Guide to the Infrared Spectroscopic Analysis of 2-Hydrazinylpyrimidine-5-carbonitrile

Abstract

2-Hydrazinylpyrimidine-5-carbonitrile is a heterocyclic compound with significant potential as a scaffold in medicinal chemistry and drug development. Accurate and efficient structural characterization is paramount for its application in synthesis and quality control. This guide provides an in-depth technical framework for the analysis of this molecule using Fourier Transform Infrared (FTIR) spectroscopy. We will explore the theoretical underpinnings of its vibrational modes, present a detailed, field-proven experimental protocol for data acquisition, and offer a comprehensive interpretation of the expected infrared spectrum. This document is intended for researchers, chemists, and quality assurance professionals who require a robust method for the unambiguous identification and characterization of this compound.

Part 1: Foundational Principles & Molecular Structure

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1][2] When a molecule is exposed to infrared radiation, its bonds vibrate by stretching or bending at specific frequencies corresponding to the energy of the radiation absorbed.[3] These frequencies are highly characteristic of the functional groups present within the molecule, providing a distinct "molecular fingerprint."[2]

For a molecule like this compound, IR spectroscopy serves as an indispensable first-line analytical tool. It allows for rapid confirmation of the presence of key functional groups—the nitrile, the hydrazine, and the pyrimidine ring—thereby verifying the compound's identity and purity.

The structural arrangement of these groups dictates the resulting spectrum. Understanding this structure is the first step in a successful analysis.

Caption: Molecular structure of this compound.

Part 2: Predicting the Spectrum - A Functional Group Analysis

A predictive analysis based on the vibrational physics of the constituent functional groups is crucial for interpreting the final spectrum. The molecule can be deconstructed into three key vibrational contributors: the nitrile group, the hydrazine moiety, and the pyrimidine ring system.

The Nitrile Group (C≡N)

The carbon-nitrogen triple bond provides one of the most distinct and reliable peaks in an IR spectrum.

-

C≡N Stretch: Expect a sharp, strong absorption band in the range of 2260-2220 cm⁻¹ .[4][5] For aromatic nitriles, or those conjugated with a double-bond system like the pyrimidine ring, this peak often appears at a slightly lower wavenumber (2240-2220 cm⁻¹) due to electronic delocalization, which slightly weakens the triple bond.[4][6] Its sharpness and intensity make it an excellent diagnostic peak.

The Hydrazine Group (-NH-NH₂)

The hydrazine substituent introduces several characteristic N-H vibrations.

-

N-H Stretch: In the region of 3500-3200 cm⁻¹ , multiple bands are expected. The terminal -NH₂ group will exhibit two bands: an asymmetric stretch (higher frequency) and a symmetric stretch (lower frequency).[7] The secondary amine (-NH-) will contribute another stretching band in this region. The exact positions are highly sensitive to hydrogen bonding; in a solid-state measurement, these peaks are often broadened.

-

N-H Bend (Scissoring): The -NH₂ group will show a medium to strong scissoring deformation, typically in the 1650-1580 cm⁻¹ range.[8] This peak can sometimes overlap with the C=C and C=N stretching vibrations from the pyrimidine ring.

-

N-N Stretch: The stretching of the N-N single bond is often a weak to medium intensity peak found in the 1150-1050 cm⁻¹ region.[7][8]

The Pyrimidine Ring

The pyrimidine ring, being an aromatic heterocycle, has a complex series of vibrations.

-

C-H Stretch (Aromatic): The stretching of C-H bonds on the aromatic ring will produce sharp, medium-intensity peaks just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[9]

-

C=C and C=N Ring Stretches: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic ring give rise to a series of medium to strong, sharp absorptions in the 1600-1400 cm⁻¹ region.[10][11] These are often referred to as "ring modes."

-

C-H Bending (Out-of-Plane): The out-of-plane bending of the ring C-H bonds results in strong absorptions in the fingerprint region, typically between 900-675 cm⁻¹ .[9] The exact position can give clues about the substitution pattern of the ring.

Part 3: A Validated Protocol for High-Fidelity Data Acquisition

To ensure the generation of a trustworthy and reproducible spectrum, a standardized experimental procedure is essential. Attenuated Total Reflectance (ATR) FTIR is the preferred method for solid powder samples due to its minimal sample preparation and high reproducibility.

Experimental Workflow: ATR-FTIR Analysis

Caption: Standard Operating Procedure for ATR-FTIR analysis.

Step-by-Step Methodology

-

Instrument Preparation: The ATR crystal (typically diamond or germanium) must be impeccably clean. This is a critical step, as any residue will appear in the final spectrum. Clean the crystal surface with a solvent-moistened, non-abrasive wipe (e.g., isopropanol) and allow it to dry completely.

-

Background Acquisition: A background spectrum must be collected before the sample is analyzed. This scan measures the ambient environment (atmospheric water vapor and carbon dioxide) and any signal from the ATR crystal itself. The instrument software automatically subtracts this background from the sample spectrum, ensuring that the final data represents only the sample.

-

Sample Application: Place a small amount of the this compound powder directly onto the center of the ATR crystal. Only enough sample to completely cover the crystal surface is needed.

-

Pressure Application: Lower the pressure arm until it makes firm and even contact with the sample. Consistent pressure is key for reproducibility as it ensures good optical contact. Insufficient contact will lead to a weak and distorted spectrum.

-

Spectrum Collection: Initiate the sample scan. Typical acquisition parameters for a high-quality spectrum are 16 to 32 co-added scans at a spectral resolution of 4 cm⁻¹. This process averages multiple scans to improve the signal-to-noise ratio.

-

Cleaning: After the measurement, retract the pressure arm, and carefully clean the sample powder from the crystal surface using the same method as in Step 1.

Part 4: Spectral Interpretation - Decoding the Molecular Fingerprint

Based on the theoretical principles outlined in Part 2, we can now assign the absorption bands expected in the IR spectrum of this compound.

| Wavenumber (cm⁻¹) | Expected Intensity | Vibrational Mode Assignment |

| 3450 - 3300 | Medium, Broad | N-H Asymmetric & Symmetric Stretch (-NH₂) |

| 3300 - 3200 | Medium, Broad | N-H Stretch (-NH- secondary amine) |

| 3100 - 3000 | Medium, Sharp | Aromatic C-H Stretch (Pyrimidine Ring) |

| 2235 - 2220 | Strong, Sharp | C≡N Stretch (Nitrile) - Key Diagnostic Peak |

| 1640 - 1590 | Strong | N-H Bend (Scissoring, -NH₂) / C=N Stretch (Ring) |

| 1580 - 1550 | Strong, Sharp | C=C and C=N Aromatic Ring Stretching |

| 1500 - 1400 | Medium, Sharp | C=C and C=N Aromatic Ring Stretching |

| 1150 - 1050 | Weak to Medium | N-N Stretch (Hydrazine) |

| 900 - 675 | Strong | C-H Out-of-Plane Bending (Fingerprint Region) |

Causality and Trustworthiness in Interpretation:

-

The Nitrile Peak: The presence of a strong, sharp peak around 2230 cm⁻¹ is the most definitive piece of evidence for the correct structure. Its absence would immediately indicate a failed synthesis or a different compound.[4]

-

The N-H Region: The broadness of the bands between 3500-3200 cm⁻¹ is a direct consequence of intermolecular hydrogen bonding in the solid state. This is an expected and self-validating feature for this molecule.

-

The Fingerprint Region (below 1500 cm⁻¹): This region is complex but highly unique to the molecule.[9] While individual peak assignment can be challenging without computational modeling, the overall pattern serves as a robust fingerprint for batch-to-batch comparison and identification against a known standard.

Part 5: Validation and Application in a Drug Development Context

The IR spectrum is more than just an identification tool; it is a cornerstone of quality control in pharmaceutical development.

-

Identity Confirmation: The primary use is to confirm that the synthesized material is indeed this compound by matching its spectrum against a certified reference standard. The high correlation of the fingerprint region is critical here.

-

Purity Assessment: The spectrum can reveal the presence of impurities. For instance, the absence of a broad O-H stretch around 3300 cm⁻¹ can help confirm the absence of residual water. The lack of characteristic carbonyl (C=O) peaks around 1700 cm⁻¹ can indicate the absence of certain starting materials or oxidation byproducts.

-

Stability Studies: By acquiring spectra over time under various storage conditions (temperature, humidity), changes in the spectrum can indicate degradation. For example, a diminishing nitrile peak or the appearance of new peaks could signal decomposition.

Self-Validating System: The protocol's trustworthiness is established by its internal consistency. The presence of all key predicted bands (nitrile, N-H stretches, aromatic stretches) provides a high degree of confidence. Conversely, the absence of even one key feature (like the C≡N stretch) is a clear and immediate invalidation of the sample's identity.

Conclusion

FTIR spectroscopy provides a rapid, reliable, and information-rich method for the structural characterization of this compound. By understanding the expected vibrational frequencies of its nitrile, hydrazine, and pyrimidine components, a scientist can confidently interpret the resulting spectrum. The protocol described herein offers a robust workflow for acquiring high-fidelity data, while the interpretive guide provides the framework for its use in identity confirmation, purity analysis, and quality control within a drug development pipeline. The key diagnostic markers—a strong, sharp nitrile stretch near 2230 cm⁻¹ and characteristic N-H and aromatic ring vibrations—together form a unique molecular fingerprint essential for advancing research and development.

References

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal of Advanced Research, 4(2), 1-5. Available from: [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available from: [Link]

-

Reva, I., et al. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(1-3), 15-26. Available from: [Link]

- Larkin, P. J. (2017).

- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons Ltd.

-

EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Services. Available from: [Link]

-

Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Available from: [Link]

-

LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

- Durig, J. R., & Sullivan, J. F. (2012). Vibrational Spectra and Structure: A Series of Advances. Elsevier.

-

Giguère, P. A., & Liu, I. D. (1952). On the Infrared Spectrum of Hydrazine. The Journal of Chemical Physics, 20(1), 136-141. Available from: [Link]

-

PubChem. (n.d.). 2-Hydrazinylpyrimidine. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. (n.d.). 2-Hydrazinopyridine. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. eag.com [eag.com]

- 2. rtilab.com [rtilab.com]

- 3. scribd.com [scribd.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. eng.uc.edu [eng.uc.edu]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. Vibrational Dynamics and Phase Transitions of Hydrazine to 50 GPa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 11. abjar.vandanapublications.com [abjar.vandanapublications.com]

Mass spectrometry fragmentation pattern of 2-Hydrazinylpyrimidine-5-carbonitrile

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Hydrazinylpyrimidine-5-carbonitrile

Abstract

This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation patterns of this compound (C₅H₅N₅, Mol. Wt. 135.13 Da).[1][2] As a molecule incorporating a stable pyrimidine core with reactive hydrazinyl and carbonitrile functional groups, its behavior under mass spectrometric analysis is multifaceted and diagnostic. This document, intended for researchers and drug development professionals, delineates the fragmentation pathways under both high-energy Electron Ionization (EI) and softer Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS). The narrative synthesizes foundational principles of mass spectrometry with specific mechanistic predictions, including radical-induced cleavages, neutral losses, and characteristic heterocyclic ring fissions such as the retro-Diels-Alder reaction. Detailed experimental protocols for data acquisition are provided, alongside visual summaries of the fragmentation cascades, to offer a field-ready resource for the structural elucidation of this and related heterocyclic compounds.

Foundational Principles of Mass Spectrometric Fragmentation

Mass spectrometry is an indispensable analytical technique for determining the structure of a molecule by analyzing the mass-to-charge ratio (m/z) of its ionized form and subsequent fragment ions.[3] The fragmentation pattern serves as a molecular fingerprint. The choice of ionization method profoundly influences the resulting spectrum.

-

Electron Ionization (EI): A hard ionization technique where high-energy electrons (typically 70 eV) bombard the analyte molecule.[4][5] This process imparts significant internal energy, leading to the formation of an unstable radical cation (M⁺•) that undergoes extensive and often complex fragmentation.[6] The resulting detailed spectrum is highly reproducible and excellent for structural elucidation and library matching.[5]

-

Electrospray Ionization (ESI): A soft ionization method ideal for polar and large molecules, making it highly compatible with liquid chromatography (LC-MS).[6][7] ESI typically generates protonated molecules ([M+H]⁺) or other adducts with minimal initial fragmentation.[8] To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is employed, where the precursor ion ([M+H]⁺) is isolated and subjected to collision-induced dissociation (CID) with an inert gas.[8] Fragmentation of these even-electron ions often proceeds through the loss of stable, neutral molecules.[9]

The fragmentation of this compound is governed by the interplay of its three key structural motifs: the pyrimidine ring, the hydrazinyl substituent, and the nitrile group. The molecule's odd number of nitrogen atoms dictates that its molecular ion in EI-MS will have an odd m/z value, in accordance with the nitrogen rule.[10][11]

Predicted Fragmentation under Electron Ionization (EI-MS)

Under 70 eV electron ionization, this compound is expected to produce a prominent molecular ion peak (M⁺•) at m/z 135 , followed by a cascade of fragment ions resulting from cleavage of the substituents and the pyrimidine ring.

The fragmentation is initiated by the localization of the radical cation on one of the nitrogen atoms. The primary pathways involve the loss of small radicals or neutral molecules from the hydrazinyl and nitrile groups, followed by the characteristic cleavage of the pyrimidine ring itself.[12][13]

Key Predicted EI Fragmentation Pathways:

-

Loss from the Hydrazinyl Group: The -NHNH₂ moiety is a primary site for initial fragmentation.

-

Loss of Ammonia (•NH₃): A rearrangement can lead to the loss of a neutral ammonia molecule, yielding an ion at m/z 118 .

-

Alpha-Cleavage: Loss of the terminal amino radical (•NH₂) results in a fragment at m/z 119 .

-

Loss of Diazene (N₂H₂): Cleavage can result in the loss of neutral diazene, producing an ion at m/z 105 .

-

-

Loss from the Nitrile Group:

-

Pyrimidine Ring Fission (Retro-Diels-Alder Reaction): The pyrimidine ring is susceptible to a retro-Diels-Alder (RDA) reaction, a concerted [4+2] cycloelimination that breaks the ring into a diene and a dienophile.[16][17] For pyrimidines, this often involves the expulsion of a stable small molecule like HCN or cyanogen.[16]

-

A plausible RDA pathway involves the cleavage of the N1-C2 and N3-C4 bonds, leading to the expulsion of hydrogen cyanide (from C2 and N3) and a radical cation at m/z 108 . Another pathway could lead to the loss of cyanogen (N≡C-C≡N) from C4-C5 and N1, though this is less common.

-

Summary of Predicted EI-MS Fragments

| Proposed Fragment Ion (m/z) | Elemental Composition | Neutral Loss | Description |

| 135 | [C₅H₅N₅]⁺• | - | Molecular Ion (M⁺•) |

| 119 | [C₅H₄N₄]⁺ | •NH₂ | Loss of amino radical from the hydrazinyl group |

| 118 | [C₅H₄N₄]⁺• | NH₃ | Loss of a neutral ammonia molecule |

| 109 | [C₄H₅N₄]⁺ | •CN | Loss of the cyano radical[14] |

| 108 | [C₄H₄N₄]⁺• | HCN | Loss of hydrogen cyanide from the ring or substituents[15] |

| 105 | [C₅H₅N₃]⁺• | N₂H₂ | Loss of diazene from the hydrazinyl group |

| 82 | [C₃H₂N₃]⁺ | HCN, CN | Sequential loss of HCN and a cyano radical |

Visualizing the EI Fragmentation Pathway

The following diagram illustrates the interconnected fragmentation cascade originating from the molecular ion.

Caption: Predicted EI-MS fragmentation pathways for this compound.

Predicted Fragmentation under ESI-MS/MS

In positive-ion ESI, the molecule will readily protonate, likely on the terminal nitrogen of the hydrazinyl group or a ring nitrogen, to form the [M+H]⁺ ion at m/z 136 .[2] The fragmentation of this even-electron precursor ion, induced by CID, will be dominated by the loss of stable neutral molecules.[9][18]

Key Predicted ESI-MS/MS Fragmentation Pathways:

-

Loss of Ammonia (NH₃): This is anticipated to be the most facile fragmentation pathway. Protonation on the hydrazinyl group makes ammonia an excellent leaving group, resulting in a prominent product ion at m/z 119 . This is often the base peak in the MS/MS spectrum of similar compounds.

-

Loss of Hydrogen Cyanide (HCN): Elimination of HCN from the protonated pyrimidine ring is another highly probable pathway, leading to a fragment ion at m/z 109 .

-

Sequential Losses: The primary fragment ion at m/z 119 can undergo further fragmentation, such as the subsequent loss of HCN to produce an ion at m/z 92 .

Summary of Predicted ESI-MS/MS Fragments

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Elemental Composition | Neutral Loss | Description |

| 136 | 136 | [C₅H₆N₅]⁺ | - | Protonated Molecule [M+H]⁺ |

| 136 | 119 | [C₅H₄N₄]⁺ | NH₃ | Loss of ammonia from the protonated hydrazinyl group |

| 136 | 109 | [C₄H₅N₄]⁺ | HCN | Loss of hydrogen cyanide from the pyrimidine ring |

| 119 | 92 | [C₄H₃N₃]⁺ | HCN | Subsequent loss of HCN from the m/z 119 fragment |

Visualizing the ESI-MS/MS Fragmentation Pathway

This diagram illustrates the fragmentation of the protonated molecular ion.

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Experimental Protocols

To validate the predicted fragmentation patterns, the following generalized protocols for data acquisition are recommended. Instrument parameters should be optimized for the specific machine in use.

Protocol 1: GC-EI-MS Analysis

This protocol is designed for analyzing the volatile compound using a gas chromatograph coupled to an electron ionization mass spectrometer.

-

Sample Preparation:

-

Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Vortex to ensure complete dissolution.

-

If necessary, dilute the stock solution to a final concentration of 10-100 µg/mL.

-

-

GC-MS Instrumentation & Parameters:

-

GC System: Agilent 8890 GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL (split or splitless, depending on concentration).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Final hold: 5 minutes at 280°C.

-

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.[12]

-

Ionization Method: Electron Ionization (EI).[12]

-

Electron Energy: 70 eV.[12]

-

Ion Source Temperature: 230°C.[12]

-

Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 40 to 200.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time.

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion (m/z 135) and compare the observed fragment ions with the predicted fragmentation table.

-

Protocol 2: LC-ESI-MS/MS Analysis

This protocol uses liquid chromatography for separation followed by electrospray ionization and tandem mass spectrometry.

-

Sample Preparation:

-

Dissolve 1 mg of this compound in 1 mL of 50:50 methanol:water.

-

Vortex thoroughly.

-

Prepare a working solution of 1-10 µg/mL by diluting with the mobile phase.

-

-

LC-MS/MS Instrumentation & Parameters:

-

LC System: Agilent 1290 Infinity II LC or equivalent.[12]

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[12]

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

Start at 5% B, hold for 0.5 min.

-

Ramp to 95% B over 5 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 5% B and re-equilibrate for 3 minutes.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Mass Spectrometer: Q-TOF or Triple Quadrupole instrument (e.g., Agilent 6546 Q-TOF).

-

Ionization Method: Electrospray Ionization (ESI), Positive Mode.

-

Capillary Voltage: 3500 V.[18]

-

Source Temperature: 120°C.[18]

-

Desolvation Gas (N₂): Flow 10 L/min, Temperature 325°C.

-

MS1 Scan: Scan from m/z 70 to 200 to identify the [M+H]⁺ ion at m/z 136.

-

MS2 (Product Ion Scan):

-

Select m/z 136 as the precursor ion.

-

Apply varying collision energies (e.g., 10, 20, 30 eV) to observe fragmentation.

-

Scan product ions from m/z 40 to 140.

-

-

-

Data Analysis:

-

Extract the chromatogram for m/z 136 to find the retention time of the compound.

-

Analyze the product ion spectrum obtained from the MS/MS experiment.

-

Compare the observed fragment ions with the predicted ESI-MS/MS fragmentation table.

-

Conclusion

The mass spectral fragmentation of this compound is highly predictable and provides rich structural information. Under EI-MS, the molecule is expected to exhibit a complex pattern characterized by losses from its hydrazinyl and nitrile substituents, followed by ring fission via a retro-Diels-Alder mechanism. In contrast, ESI-MS/MS analysis of the protonated molecule [M+H]⁺ should yield a simpler spectrum dominated by the facile neutral loss of ammonia. These distinct and complementary fragmentation signatures, when analyzed with the provided protocols, serve as a robust framework for the unambiguous identification and structural confirmation of this compound in various research and development settings.

References

-

Lavorato, C., et al. Gas-phase fragmentation of protonated C60-pyrimidine derivatives. PubMed. Available from: [Link]

-

Mass spectral fragmentation modes of pyrimidine derivatives. ResearchGate. Available from: [Link]

-

Salem, M. A. I., et al. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available from: [Link]

-

Dunnivant, F. M. & Ginsbach, J. W. GCMS Section 6.17 - Fragmentation of Nitriles. Whitman College. Available from: [Link]

-

Mass Spectrometry: Fragmentation. SlidePlayer. Available from: [Link]

-

Ulrich, R. W., et al. The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry. Available from: [Link]

-

The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. PubMed. Available from: [Link]

-

Fragmentation pathway involving the nitrile form of diethyl-2-cyano-3-methyl-2-pentenodiate. ResearchGate. Available from: [Link]

-

Mass Spectrometry: Fragmentation Patterns. eGyanKosh. Available from: [Link]

-

McLafferty rearrangement. Wikipedia. Available from: [Link]

-

Retro-Diels–Alder reaction. Wikipedia. Available from: [Link]

-

Nitrogen-Containing Heterocyclic Compounds. ResearchGate. Available from: [Link]

-

The Surprising Dynamics of the McLafferty Rearrangement. Michigan State University Chemistry. Available from: [Link]

-

Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. ARKAT USA, Inc. Available from: [Link]

-

Fragmentation Mechanisms. Intro to Mass Spectrometry. Available from: [Link]

-

McLafferty Rearrangement. Chemistry Steps. Available from: [Link]

-

Continuous-flow retro-Diels–Alder reaction: an efficient method for the preparation of pyrimidinone derivatives. National Institutes of Health. Available from: [Link]

-

McLafferty Rearrangement. UGC-CSIR NET-JRF/GATE/SET/Ph.D.. Available from: [Link]

-

Electron Ionization and Electrospray Mass Spectra of Diaryl-Substituted Enaminoketones and Their Thio Analogs. ResearchGate. Available from: [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra. GCMS-Book - Jimdo. Available from: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

-

Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. MDPI. Available from: [Link]

-

Mass Spectrometry Ionization Methods. Emory University. Available from: [Link]

-

Ionization Methods in Mass Spectrometry. YouTube. Available from: [Link]

-

What is the difference of spectra of EI-MS and ESI-MS/MS? Chemistry Stack Exchange. Available from: [Link]

-

Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Metware Biotechnology. Available from: [Link]

-

Hydrazinopyrimidine-5-carbonitrile (C5H5N5). PubChemLite. Available from: [Link]

-

Mass spectrometry: Retro Diel's-Alder fragmentation (RDA). YouTube. Available from: [Link]

-

2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. National Institutes of Health. Available from: [Link]

Sources

- 1. 38373-51-2|this compound|BLD Pharm [bldpharm.com]

- 2. PubChemLite - Hydrazinopyrimidine-5-carbonitrile (C5H5N5) [pubchemlite.lcsb.uni.lu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 5. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Gas-phase fragmentation of protonated C60-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. GCMS Section 6.17 [people.whitman.edu]

- 11. whitman.edu [whitman.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. sphinxsai.com [sphinxsai.com]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 15. researchgate.net [researchgate.net]

- 16. Retro-Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 17. youtube.com [youtube.com]

- 18. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis and Cyclization of 2-Hydrazinylpyrimidine-5-carbonitrile

This guide provides a comprehensive overview of the synthesis and subsequent cyclization reactions of 2-hydrazinylpyrimidine-5-carbonitrile, a versatile intermediate in the development of pharmaceutically active compounds. We will delve into the mechanistic underpinnings of these transformations, offering insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyrimidine Scaffold

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous therapeutic agents. Their prevalence stems from their ability to mimic endogenous nucleobases, allowing them to interact with a wide array of biological targets. The strategic functionalization of the pyrimidine ring opens up avenues for creating compounds with diverse pharmacological profiles, including anticancer, anti-inflammatory, and antimicrobial activities[1][2]. Among the various substituted pyrimidines, this compound serves as a critical building block for the synthesis of fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines, which are potent kinase inhibitors[3][4][5].

This guide will first detail the synthesis of the this compound intermediate and then provide a thorough analysis of its subsequent cyclization reactions, focusing on the mechanistic pathways that govern the formation of the fused pyrazole ring.

Synthesis of this compound

The primary route to this compound involves the nucleophilic substitution of a suitable leaving group at the 2-position of the pyrimidine ring with hydrazine. The most common precursors are 2-chloro or 2-methylthio-substituted pyrimidines.

Synthesis from 2-Chloropyrimidine-5-carbonitrile

The reaction of a 2-chloropyrimidine derivative with hydrazine hydrate is a straightforward and efficient method for the synthesis of 2-hydrazinylpyrimidines[1]. The reaction proceeds via a nucleophilic aromatic substitution mechanism.

Experimental Protocol:

-

Dissolve the 2-chloropyrimidine-5-carbonitrile derivative in a suitable solvent, such as ethanol or isopropanol.

-

Add hydrazine hydrate to the solution, typically in a slight excess.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, this compound, will often precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

-

Further purification can be achieved by recrystallization.

Synthesis from 2-(Methylthio)pyrimidine-5-carbonitrile

Experimental Protocol:

-

Suspend the 2-(methylthio)pyrimidine-5-carbonitrile in a solvent like ethanol.

-

Add hydrazine hydrate to the suspension.

-

Heat the mixture to reflux and maintain it for a period determined by TLC monitoring.

-

After the reaction is complete, allow the mixture to cool.

-

The product can be isolated by filtration and purified by recrystallization.

Mechanism of Cyclization: Formation of Pyrazolo[1,5-a]pyrimidines

The true synthetic utility of this compound lies in its ability to undergo cyclization to form fused heterocyclic systems. The most prominent of these is the pyrazolo[1,5-a]pyrimidine scaffold, a privileged structure in drug discovery[3][4][5][8]. This transformation typically involves the reaction of the hydrazinylpyrimidine with a 1,3-bielectrophilic compound.

The generalized mechanism for this cyclocondensation reaction is a multi-step process involving nucleophilic attack, dehydration, and ring closure.

Core Mechanism:

-

Initial Condensation: The more nucleophilic terminal nitrogen of the hydrazine moiety attacks one of the electrophilic centers of the 1,3-bielectrophilic reagent.

-

Intermediate Formation: This initial attack leads to the formation of a hydrazone or enamine intermediate.

-

Intramolecular Cyclization: The second nitrogen of the hydrazine then acts as an internal nucleophile, attacking the second electrophilic center of the 1,3-bielectrophile, leading to ring closure.

-

Aromatization: The final step is typically a dehydration or elimination reaction that results in the formation of the stable, aromatic pyrazolo[1,5-a]pyrimidine ring system.

Below is a Graphviz diagram illustrating the general workflow for the synthesis and cyclization of this compound.

Caption: General workflow for the synthesis and subsequent cyclization of this compound.

Detailed Mechanistic Pathway

Let's consider the reaction of this compound with a β-ketoester as a representative example of the cyclization process.

Caption: Step-wise mechanism for the cyclization of 2-hydrazinylpyrimidine with a β-ketoester.

Causality Behind Experimental Choices:

-

Choice of Solvent: The reaction is often carried out in a high-boiling point solvent such as ethanol, n-butanol, or acetic acid to facilitate the dehydration and cyclization steps which often require elevated temperatures.

-

Catalyst: The reaction can be catalyzed by either acid or base. An acid catalyst protonates the carbonyl oxygen of the bielectrophile, making it more electrophilic. A base catalyst can deprotonate the hydrazine, increasing its nucleophilicity.

-

Reaction Conditions: The use of reflux conditions is necessary to provide the activation energy for the cyclization and dehydration steps.

Quantitative Data Summary

| Precursor | Reagent | Product | Yield (%) | Reference |

| 2-Chloropyrimidine-5-carbonitrile | Hydrazine Hydrate | This compound | Good | [1] |